molecular formula C22H36N2O6 B13141172 Boc-D-Dab(ivDde)-OH

Boc-D-Dab(ivDde)-OH

Cat. No.: B13141172
M. Wt: 424.5 g/mol
InChI Key: QSVRJSYPXRZMSU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Dab(ivDde)-OH (CAS 1313054-88-4) is a specially engineered D-configuration amino acid derivative critical for advanced solid-phase peptide synthesis (SPPS). This compound serves as a key building block for introducing diaminobutyric acid (Dab) with orthogonal side-chain protection into complex peptide sequences. The molecule features a Boc (tert-butyloxycarbonyl) group protecting the α-amino group and an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group protecting the β-amino side chain. This orthogonal protection scheme is a cornerstone of modern peptide chemistry, allowing for the sequential and selective deprotection of specific sites during a multi-step synthesis. The robustness of the ivDde group is a significant advantage, as it remains stable under both acidic conditions (e.g., TFA) and basic conditions (e.g., piperidine), effectively preventing unwanted side-chain deprotection or migration during standard Fmoc- or Boc-SPPS cycles. The ivDde group can be cleanly and efficiently removed using a mild solution of 2-4% hydrazine in DMF, leaving other protecting groups intact. This enables precise, site-specific modifications at a late stage of the synthesis, making it an indispensable tool for creating complex peptide architectures. The primary research value of this compound lies in its application for synthesizing branched peptides, template-assembled synthetic proteins (TASP), and cyclic peptides. Its strategic use facilitates the site-specific incorporation of fluorescent probes, biotin tags, or other functional handles onto the peptide side chain. Furthermore, the incorporation of the D-isomer of diaminobutyric acid is crucial for modulating the peptide's biological activity, metabolic stability, and conformational properties, which is a key strategy in the development of novel therapeutic peptides and biochemical probes. The orthogonality of its protecting groups provides researchers with unparalleled synthetic flexibility, streamlining the construction of peptides that would otherwise be challenging or impossible to assemble. This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36N2O6

Molecular Weight

424.5 g/mol

IUPAC Name

(2R)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C22H36N2O6/c1-13(2)10-15(18-16(25)11-22(6,7)12-17(18)26)23-9-8-14(19(27)28)24-20(29)30-21(3,4)5/h13-14,25H,8-12H2,1-7H3,(H,24,29)(H,27,28)/t14-/m1/s1

InChI Key

QSVRJSYPXRZMSU-CQSZACIVSA-N

Isomeric SMILES

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Canonical SMILES

CC(C)CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O

Origin of Product

United States

Synthetic Methodologies for Boc D Dab Ivdde Oh

Strategic Design of Protection Schemes for Diaminobutyric Acid Derivatives

The synthesis of peptides containing diaminobutyric acid (Dab) necessitates a robust protection strategy to prevent unwanted side reactions at the two amino functionalities. The choice of protecting groups is dictated by the principles of orthogonal protection, where each group can be removed under specific conditions without affecting the other. iris-biotech.deresearchgate.net This allows for precise, site-specific modifications of the peptide chain.

For Dab derivatives, a common strategy involves protecting the α-amino group with a temporary protecting group that is cleaved at each step of peptide synthesis, while the side-chain amino group is masked with a semi-permanent group that can be removed at a later, specific stage. iris-biotech.de The combination of Boc for the α-amino group and ivDde for the side-chain is an example of such an orthogonal pair. The Boc group is susceptible to acidic conditions (e.g., trifluoroacetic acid, TFA), while the ivDde group is stable to acids and bases but can be selectively cleaved by hydrazine (B178648). chempep.comwikipedia.org This orthogonality is crucial for synthesizing complex peptides where the Dab side chain is intended for modification, such as cyclization or conjugation. explorationpub.comchemicalbook.in

Alpha-Amino Protection with the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. rsc.org Its popularity stems from its ease of introduction and its stability to a wide range of nucleophilic and basic conditions, while being readily removable under moderately acidic conditions. organic-chemistry.orgspectrumchemical.com

The introduction of the Boc group onto the α-amino group of D-diaminobutyric acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orggoogle.com The reaction can be carried out in various solvent systems, including aqueous-organic mixtures. wikipedia.orggoogle.com

Key Features of Boc Protection:

Feature Description
Introduction Reaction with di-tert-butyl dicarbonate (Boc₂O) and a base. organic-chemistry.org
Stability Stable to most bases and nucleophiles. spectrumchemical.com
Cleavage Removed by strong acids like trifluoroacetic acid (TFA). wikipedia.org

| Orthogonality | Compatible with base-labile (e.g., Fmoc) and hydrazine-labile (e.g., ivDde) protecting groups. iris-biotech.de |

The use of the Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis, namely Boc-SPPS. rsc.org

Side-Chain Protection with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) Group

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a specialized protecting group for the side-chain amino functionality of amino acids like lysine (B10760008), ornithine, and diaminobutyric acid. chempep.com It is a more sterically hindered version of the Dde group and offers enhanced stability. labmix24.com

The ivDde group is introduced to the side-chain amino group of a Boc-protected Dab derivative. This group is characterized by its stability under both the acidic conditions used to remove the Boc group and the basic conditions used to remove Fmoc groups, making it highly orthogonal. chempep.comchemicalbook.in The primary method for the cleavage of the ivDde group is treatment with a solution of hydrazine in a solvent like dimethylformamide (DMF). biotage.com This specific lability allows for the selective deprotection of the Dab side chain on the solid support, enabling subsequent modifications. escholarship.orgnih.gov

Properties of the ivDde Protecting Group:

Property Description
Stability Stable to acidic (TFA) and basic (piperidine) conditions. chempep.comchemicalbook.in
Cleavage Selectively removed by hydrazine (e.g., 2-4% in DMF). biotage.comescholarship.org
Advantages More stable than the Dde group, with less risk of migration. labmix24.comalfa-chemistry.com

| Applications | Enables site-specific modification, cyclization, and branching of peptides. explorationpub.comchemicalbook.in |

Detailed Synthetic Routes for Boc-D-Dab(ivDde)-OH Production

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Precursor Functionalization and Derivatization Approaches

The synthesis typically starts from a suitable precursor of D-2,4-diaminobutyric acid. One common approach involves the use of D-homoserine as a starting material. google.compatsnap.com The synthesis involves the protection of the amino and carboxyl groups, followed by a series of reactions to introduce the second amino group with the desired stereochemistry. google.compatsnap.com Another route can start from L-glutamine, involving a Hofmann rearrangement, though this can have drawbacks such as harsh reaction conditions. google.compatsnap.com

A general synthetic pathway can be outlined as:

Protection of the α-amino group of a suitable D-Dab precursor with the Boc group.

Introduction of the ivDde group onto the side-chain amino group.

Optimization of Reaction Conditions for ivDde Incorporation

The incorporation of the ivDde group onto the side-chain amino group of Boc-D-Dab-OH requires optimized reaction conditions to achieve high efficiency. The reaction typically involves reacting Boc-D-Dab-OH with an ivDde-donating reagent in the presence of a base.

Optimizing the removal of the ivDde group is also crucial for its application in SPPS. Studies have shown that the concentration of hydrazine, reaction time, and the number of deprotection cycles can significantly impact the completeness of the removal. biotage.com For instance, increasing the hydrazine concentration from 2% to 4% can lead to nearly complete deprotection. biotage.com

Purification Methodologies for Research-Scale Synthesis

For research-scale synthesis, purification of the final product, this compound, is essential to remove any unreacted starting materials, by-products, and reagents. The most common method for purification is flash column chromatography on silica (B1680970) gel. nih.govclockss.org

The progress of the reaction and the purity of the final product are typically monitored by analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) is also a powerful tool for assessing the purity of the final compound. The purified product is often obtained as a solid after removal of the chromatography solvents. nih.gov

Comparative Analysis with Alternative Diaminobutyric Acid Derivatives for Peptide Synthesis (e.g., Boc-D-Dab(Alloc)-OH, Fmoc-D-Dab(ivDde)-OH)

The key distinction between these derivatives lies in the nature of their protecting groups and the conditions required for their removal. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a hydrazine-labile protecting group, the Alloc (allyloxycarbonyl) group is typically removed by palladium-catalyzed reactions, and the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile. sigmaaldrich.compeptide.comiris-biotech.de The Boc (tert-butoxycarbonyl) group, on the other hand, is labile to strong acids. peptide.com The compatibility of these protecting groups with different SPPS strategies forms the basis of this comparison.

Orthogonality and Deprotection Strategies

A critical aspect of peptide synthesis is the use of orthogonal protecting groups, which allows for the selective deprotection of one group without affecting others. This enables the site-specific modification of peptide side chains, such as cyclization or branching.

This compound: This derivative is well-suited for Boc-based SPPS. The Boc group on the α-amino group is removed at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com The ivDde group on the side chain is stable to these acidic conditions and can be selectively removed at a later stage using a dilute solution of hydrazine in a solvent like dimethylformamide (DMF). sigmaaldrich.comrsc.org This orthogonality allows for the modification of the diaminobutyric acid side chain while the peptide is still attached to the resin.

Boc-D-Dab(Alloc)-OH: Similar to the ivDde derivative, this compound is also used in Boc-SPPS. The Alloc group is stable to the acidic conditions used for Boc removal. Its removal requires treatment with a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.de This provides an alternative orthogonal strategy to the ivDde group. The choice between ivDde and Alloc may depend on the presence of other functional groups in the peptide that might be sensitive to either hydrazine or palladium.

Fmoc-D-Dab(ivDde)-OH: This derivative is designed for use in Fmoc-based SPPS. In this strategy, the base-labile Fmoc group is removed at each step of chain elongation using a solution of piperidine (B6355638) in DMF. The ivDde group is stable to these basic conditions, as well as to the mild acid used for the final cleavage of the peptide from the resin. sigmaaldrich.com The selective removal of the ivDde group with hydrazine allows for orthogonal side-chain manipulation within an Fmoc-based synthetic scheme. nih.gov

Research Findings and Comparative Data

Research has shown that the ivDde group offers excellent stability and clean deprotection. The removal of the Dde or ivDde group can be monitored spectrophotometrically due to the formation of a chromophoric indazole derivative upon reaction with hydrazine. sigmaaldrich.com While generally efficient, the removal of ivDde can sometimes be sluggish if the group is located near the C-terminus of the peptide or if the peptide is prone to aggregation.

The Alloc group also provides a robust orthogonal protection strategy. Its removal is typically fast and clean under palladium catalysis. iris-biotech.de However, the use of a heavy metal catalyst can sometimes lead to contamination of the final peptide, requiring thorough purification steps.

The following interactive data table summarizes the key properties and deprotection conditions for the compared diaminobutyric acid derivatives.

Derivativeα-Amino Protecting GroupSide-Chain Protecting Groupα-Amino DeprotectionSide-Chain DeprotectionOrthogonal to
This compound BocivDdeStrong Acid (e.g., TFA) sigmaaldrich.comHydrazine in DMF sigmaaldrich.comrsc.orgFmoc, Alloc
Boc-D-Dab(Alloc)-OH BocAllocStrong Acid (e.g., TFA) peptide.comPd(PPh₃)₄ / Scavenger iris-biotech.deFmoc, ivDde
Fmoc-D-Dab(ivDde)-OH FmocivDdeBase (e.g., Piperidine) Hydrazine in DMF nih.govBoc, Alloc

The next table presents a comparative overview of the advantages and potential considerations for each derivative in the context of peptide synthesis.

DerivativeAdvantagesPotential Considerations
This compound - Orthogonal to Fmoc and Alloc groups. - Well-suited for Boc-SPPS. - Hydrazine deprotection is generally clean. sigmaaldrich.com- Boc deprotection requires strong acid, which may not be suitable for all peptides. - Sluggish ivDde removal in some cases.
Boc-D-Dab(Alloc)-OH - Provides an alternative orthogonal strategy to ivDde. - Compatible with Boc-SPPS. - Palladium-catalyzed deprotection is efficient. iris-biotech.de- Potential for palladium contamination of the final product. - Requires careful handling of the palladium catalyst.
Fmoc-D-Dab(ivDde)-OH - Compatible with the milder conditions of Fmoc-SPPS. - Allows for orthogonal side-chain modification in an Fmoc strategy. - ivDde is stable to the basic conditions of Fmoc removal. sigmaaldrich.com- Fmoc group can be labile under certain conditions. - Potential for side reactions associated with piperidine use.

Principles of Orthogonal Protection in Peptide Synthesis Utilizing Boc D Dab Ivdde Oh

Conceptual Framework of Orthogonal Protecting Group Strategies in Chemical Synthesis

In the realm of chemical synthesis, particularly in the assembly of complex molecules like peptides, an orthogonal protection strategy is of paramount importance. biosynth.compeptide.com This strategy involves the use of multiple protecting groups, each of which can be removed under specific chemical conditions without affecting the others. biosynth.comthieme-connect.de This allows for the selective deprotection of a particular functional group at a specific stage of the synthesis, enabling site-specific modifications such as branching, cyclization, or the attachment of labels. sigmaaldrich-jp.comsigmaaldrich.com

The core principle of orthogonality lies in the differential reactivity of the protecting groups to various cleavage reagents. wiley-vch.de For instance, one group might be labile to acid, another to a base, a third to a nucleophile, and a fourth to photolysis or reduction. researchgate.net This allows for a stepwise and controlled deprotection sequence, which is crucial for the synthesis of intricate peptide structures. The choice of an orthogonal protection scheme is dictated by the desired final product and the chemical nature of the amino acids involved. biosynth.comub.edu

Differential Cleavage Mechanisms of Boc and ivDde Groups

The utility of Boc-D-Dab(ivDde)-OH in peptide synthesis stems from the distinctly different chemical conditions required to remove the tert-butoxycarbonyl (Boc) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting groups. This orthogonality allows for the selective unmasking of either the α-amino group or the side-chain amino group of the diaminobutyric acid (Dab) residue.

Acidolytic Removal of Boc Protection (e.g., Trifluoroacetic Acid Treatment)

The Boc group is a widely used acid-labile protecting group for the α-amino function of amino acids in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgpeptide.com Its removal is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). ub.educhempep.com The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to release the free amine. peptide.com

The reaction is generally rapid and efficient, but the generation of the tert-butyl cation can lead to side reactions, particularly with sensitive amino acid residues like tryptophan and methionine. peptide.com To prevent these unwanted modifications, scavengers such as triethylsilane or water are often added to the cleavage cocktail to trap the reactive carbocations. researchgate.net The Boc group is stable to the basic conditions used for Fmoc group removal and the mild nucleophilic conditions used for ivDde cleavage, highlighting its orthogonality. sigmaaldrich.comsigmaaldrich.com

Table 1: Conditions for Boc Group Removal

ReagentConcentrationSolventTypical Reaction Time
Trifluoroacetic Acid (TFA)25-50%Dichloromethane (DCM)15-30 minutes
Hydrochloric Acid (HCl)0.1 MHexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE)Varies
Ethanesulfonic Acid2-4 NAcetic Acid or Dichloromethane (DCM)~60 minutes

This table summarizes common reagents and conditions for the acidolytic cleavage of the Boc protecting group in peptide synthesis. ub.educhempep.comresearchgate.net

Hydrazine-Mediated Cleavage of ivDde Protection

The ivDde group is employed to protect the side-chain amino group of amino acids like lysine (B10760008) and diaminobutyric acid. sigmaaldrich.comug.edu.pl A key feature of the ivDde group is its stability to both acidic (TFA) and basic (piperidine) conditions commonly used in SPPS, making it orthogonal to both Boc and Fmoc strategies. sigmaaldrich-jp.comsigmaaldrich.com The removal of the ivDde group is achieved under mild nucleophilic conditions, specifically by treatment with a dilute solution of hydrazine (B178648) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich-jp.compeptide.com

The standard protocol involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in DMF. peptide.com The reaction is typically performed in multiple short treatments to ensure complete removal. sigmaaldrich.com While effective, it's important to note that hydrazine can also remove the Fmoc group, so in strategies employing both, the N-terminus is often protected with a Boc group prior to ivDde deprotection. peptide.commerckmillipore.com

Table 2: Conditions for ivDde Group Removal

ReagentConcentrationSolventTypical Protocol
Hydrazine Monohydrate2%N,N-Dimethylformamide (DMF)3 treatments of 3 minutes each
Hydrazine Monohydrateup to 10%N,N-Dimethylformamide (DMF)Used for difficult removals

This table outlines the standard and modified conditions for the hydrazine-mediated cleavage of the ivDde protecting group. sigmaaldrich.compeptide.com

Mechanistic Insights into ivDde Deprotection Product Formation and Monitoring

The cleavage of the ivDde group by hydrazine proceeds through a two-step mechanism. researchgate.net Initially, hydrazine attacks the carbonyl group of the cyclohexanedione ring system. This is followed by a cyclization reaction that results in the formation of a stable, chromophoric indazole byproduct, 6,6-dimethyl-3-(2-methylpropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indazole, and the release of the free amine on the peptide. sigmaaldrich-jp.comresearchgate.net

A significant advantage of this deprotection reaction is that the indazole byproduct absorbs strongly in the ultraviolet (UV) region, typically around 290 nm. sigmaaldrich-jp.comsigmaaldrich.com This chromophoric property allows for the real-time monitoring of the deprotection reaction by spectrophotometry. sigmaaldrich-jp.commerckmillipore.com By observing the increase in UV absorbance of the solution, the progress and completion of the ivDde removal can be accurately tracked. researchgate.net

Strategic Integration of this compound into Solid-Phase Peptide Synthesis (SPPS) Protocols

The unique properties of this compound make it a valuable building block for advanced SPPS strategies. Its integration allows for the site-specific modification of the peptide chain while it is still attached to the solid support.

Compatibility with Boc-Based SPPS Strategies

This compound is fully compatible with Boc-based SPPS protocols. In this strategy, the temporary Nα-protection is provided by the Boc group, which is removed at each cycle of amino acid addition using TFA. peptide.com The side-chain protecting groups, including the ivDde on the Dab residue, are designed to be stable to these acidic conditions. sigmaaldrich-jp.comsigmaaldrich.com

Once the peptide chain has been assembled to the desired length, the ivDde group on a specific Dab residue can be selectively removed using hydrazine, leaving the rest of the peptide, including other Boc- and benzyl-based side-chain protecting groups, intact. sigmaaldrich-jp.compeptide.com This newly liberated side-chain amine can then be used for a variety of on-resin modifications, such as:

Synthesis of branched peptides: A new peptide chain can be initiated from the deprotected side-chain amine. sigmaaldrich.com

Cyclization: The side-chain amine can be reacted with a C-terminal carboxylic acid or another activated side-chain to form a cyclic peptide. sigmaaldrich.com

Labeling: A fluorescent dye, biotin (B1667282), or other reporter molecule can be attached to the specific side-chain amine. peptide.com

After the on-resin modification is complete, the synthesis can be continued, or the peptide can be cleaved from the resin and fully deprotected using strong acid conditions, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which will remove the remaining Boc and other acid-labile side-chain protecting groups. chempep.com

Evaluation of ivDde Group Stability and Cleavage Kinetics in Varied Peptide Sequences

The efficiency of ivDde group removal is not constant and can be significantly influenced by the local chemical environment of the peptide.

Influence of Peptide Sequence Context on Deprotection Efficiency

The primary sequence of the peptide can have a profound impact on the rate and completeness of ivDde deprotection. Research and practical application have highlighted several sequence-dependent factors:

Proximity to the C-terminus: The ivDde group can be notoriously difficult to remove when it is located near the C-terminus of a peptide. sigmaaldrich-jp.com This is often attributed to the lower solvation and increased aggregation of the peptide chain closer to the resin support.

Neighboring Residues: The nature of the amino acids flanking the Dab(ivDde) residue can influence deprotection kinetics. Bulky or hydrophobic adjacent residues may sterically hinder the approach of the hydrazine reagent to the ivDde group. biotage.comunits.it Conversely, certain sequences may promote a more open conformation, facilitating deprotection.

Secondary Structure Formation: As a peptide chain elongates on the resin, it can adopt secondary structures like α-helices or β-sheets. americanpeptidesociety.org These ordered structures can lead to peptide aggregation, where peptide chains interact with each other, effectively burying the ivDde group and making it inaccessible to the deprotection reagents. Peptides containing stretches of hydrophobic amino acids are particularly prone to aggregation.

A study on the synthesis of a branched variant of the HIV-1 antibody epitope gp41659–671 demonstrated the successful removal of the ivDde group from a lysine residue using 5% hydrazine in DMF with microwave enhancement, resulting in a high-purity branched peptide. kohan.com.tw This suggests that for some sequences, modified conditions may be necessary to achieve efficient deprotection.

Below is a table summarizing the influence of various factors on ivDde deprotection efficiency:

FactorObservationPotential Mitigation Strategies
Positional Context Removal is often sluggish when the ivDde group is near the C-terminus of the peptide. sigmaaldrich-jp.comUse of alternative building blocks like ivDde-Lys(Fmoc)-OH to allow for side-chain modification earlier in the synthesis. sigmaaldrich-jp.com
Peptide Aggregation Aggregated peptide sequences can prevent access of the deprotection reagent to the ivDde group. Use of chaotropic salts, structure-breaking amino acid surrogates (e.g., pseudoproline dipeptides), or elevated temperatures during synthesis and deprotection.
Steric Hindrance Bulky neighboring amino acid residues can sterically block the ivDde group. biotage.comunits.itLonger reaction times or increased concentration of the deprotection reagent may be required.

Challenges Associated with Steric Hindrance and Peptide Aggregation during ivDde Removal

Steric hindrance and peptide aggregation are two of the most significant challenges in SPPS, and they can severely impact the removal of the ivDde group. vapourtec.com

Steric Hindrance: The ivDde group itself is sterically bulky. google.com When incorporated into a sterically crowded region of a peptide, its removal can be significantly impeded. biotage.comunits.it This is often exacerbated by the bulky protecting groups on neighboring amino acid side chains. biotage.com In such cases, standard deprotection protocols (e.g., 2% hydrazine in DMF for a few minutes) may be insufficient, leading to incomplete deprotection and a mixture of products. To overcome this, higher concentrations of hydrazine (up to 10%) or extended reaction times may be employed.

Peptide Aggregation: On-resin aggregation is a sequence-dependent phenomenon where the growing peptide chains fold and interact, leading to a collapse of the resin matrix and reduced accessibility of reaction sites. americanpeptidesociety.org This can render the ivDde group completely inaccessible to hydrazine. The onset of aggregation can sometimes be visually observed as a shrinking of the resin bed. Difficult sequences, particularly those rich in hydrophobic residues like Val, Ile, and Ala, or those capable of forming extensive hydrogen bond networks, are prone to aggregation.

Strategies to disrupt aggregation during ivDde removal include:

Chaotropic Agents: The addition of salts like LiCl or KSCN to the deprotection solution can help to break up secondary structures.

"Magic" Solvents: Using solvent mixtures known to disrupt aggregation, such as a combination of DCM/DMF/NMP with additives like Triton X-100 and ethylene (B1197577) carbonate, can improve deprotection outcomes.

Elevated Temperature: Performing the deprotection at a higher temperature can increase peptide chain mobility and disrupt aggregates, although the stability of the peptide and other protecting groups must be considered. beilstein-journals.org

The following table presents data on the relative difficulty of ivDde removal in different peptide contexts:

Peptide ContextRelative Deprotection DifficultyRationale
Mid-chain, flexible, hydrophilic sequence LowGood solvation and minimal secondary structure allow for easy access of the deprotection reagent.
Sequence with adjacent bulky residues (e.g., Trp, Tyr) ModerateSteric hindrance from neighboring side chains can slow down the reaction. biotage.com
C-terminal position in a short peptide Moderate to HighReduced chain mobility and potential for interaction with the resin can impede deprotection. sigmaaldrich-jp.com
Within a known aggregating sequence (e.g., poly-Ala) HighSevere aggregation can make the ivDde group inaccessible, leading to incomplete or failed deprotection.

Strategic Applications of Boc D Dab Ivdde Oh in Peptide Design and Synthesis

Enabling Synthesis of Branched Peptides and Peptide Conjugates

The synthesis of branched peptides and peptide conjugates often requires the selective modification of amino acid side chains. Boc-D-Dab(ivDde)-OH is particularly well-suited for this purpose due to the orthogonal nature of its protecting groups. researchgate.netug.edu.pl The ivDde group is stable to the acidic conditions used to remove the Boc group and to the basic conditions of Fmoc deprotection, but it can be selectively cleaved with hydrazine (B178648). sigmaaldrich-jp.com This allows for the assembly of a linear peptide backbone, followed by the specific deprotection and functionalization of the Dab side chain.

Site-Specific Diversification and Functionalization Strategies

The ability to selectively deprotect the side chain of the Dab residue opens up a plethora of possibilities for site-specific diversification. After the linear peptide has been synthesized on a solid support, the ivDde group can be removed using a solution of hydrazine in a solvent like DMF. This exposes the primary amine on the Dab side chain, which can then be reacted with a wide range of molecules, including other peptides, small molecules, fluorescent dyes, or moieties that enhance cell permeability. nih.gov

This strategy is invaluable in the creation of peptide-drug conjugates (PDCs), where a cytotoxic drug is attached to a peptide that targets cancer cells. The precise control over the point of attachment afforded by this compound ensures the homogeneity of the final product. Furthermore, this approach is used in the synthesis of synthetic lectins, where boronic acid moieties are installed on the side chain to facilitate glycoprotein (B1211001) recognition. nih.gov

Reagent/ConditionProtecting Group RemovedReference
Trifluoroacetic Acid (TFA)Boc
Piperidine (B6355638)Fmoc
HydrazineivDde/Dde sigmaaldrich-jp.com

Construction of Multi-Functional Peptide Scaffolds

This compound is instrumental in the construction of multi-functional peptide scaffolds, which are molecules designed to present multiple copies of a peptide or different functional groups in a defined spatial arrangement. By incorporating this compound at specific positions within a peptide sequence, a branching point can be introduced. researchgate.netug.edu.pl After the removal of the ivDde group, a second peptide chain can be synthesized on the deprotected side-chain amine, leading to a branched peptide.

This approach has been utilized in the development of "templated-assembled synthetic proteins" (TASP) and other complex peptide structures. These multi-functional scaffolds have applications in areas such as vaccine development, where they can be used to present multiple copies of an antigenic peptide to the immune system, and in materials science for the creation of novel biomaterials.

Facilitating Synthesis of Cyclic Peptides and Macrocycles

The synthesis of cyclic peptides and macrocycles often relies on the selective deprotection of a side chain to allow for on-resin cyclization. This compound is a key building block in these synthetic strategies. ug.edu.plnih.gov

Methodologies for On-Resin Cyclization

On-resin cyclization is a powerful technique that often leads to higher yields and purity compared to solution-phase methods. A common strategy involves the assembly of a linear peptide on a solid support, followed by the selective deprotection of an amino acid side chain and the N-terminal α-amino group. In the context of using this compound, the linear peptide is assembled, and then the N-terminal Boc group is removed. The ivDde group on the Dab side chain is then cleaved with hydrazine. This exposes both the N-terminal amine and the side-chain amine, allowing for the formation of a cyclic peptide through an amide bond.

Alternatively, the side chain of the Dab residue can be used as an anchor point for cyclization with another part of the peptide. For instance, after deprotection of the ivDde group, the exposed amine can be reacted with an activated carboxylic acid at the C-terminus of the peptide. researchgate.net This head-to-side-chain cyclization is a common strategy for creating conformationally constrained peptides.

Incorporation into Conformationally Constrained Peptide Structures

Cyclization is a widely used strategy to introduce conformational constraints into a peptide's structure. nih.gov This can lead to increased receptor binding affinity, enhanced biological activity, and improved stability against enzymatic degradation. The incorporation of this compound allows for the precise placement of a cyclization point within the peptide sequence.

Research has shown the use of Fmoc-D-Dab(ivDde)-OH, a related compound, in the synthesis of bicyclic peptides, highlighting the utility of the Dab(ivDde) moiety in creating complex, constrained structures. anu.edu.auchemrxiv.org By controlling the ring size and the point of cyclization, chemists can fine-tune the three-dimensional structure of the peptide to optimize its interaction with its biological target.

Role in Peptidomimetic and Analogue Synthesis

This compound is also a valuable tool in the synthesis of peptidomimetics and peptide analogues. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve their properties, such as stability or oral bioavailability.

The ability to selectively functionalize the side chain of the Dab residue allows for the introduction of non-peptidic elements into a peptide sequence. This can be used to create novel structures that retain the desired biological activity but are more resistant to proteolysis. For example, the side chain can be modified to include a non-natural amino acid or a small molecule that mimics the interaction of a key residue with its receptor. This approach has been used to develop potent inhibitors of protein-protein interactions and other therapeutic targets. Furthermore, the D-configuration of the amino acid can itself contribute to increased stability against enzymatic degradation.

Design of Topographical Mimetics Incorporating D-Dab

The incorporation of D-α,γ-diaminobutyric acid (D-Dab) into peptide sequences is a key strategy for developing topographical mimetics of protein secondary structures, such as α-helices and β-turns. These non-natural amino acids introduce conformational constraints that can stabilize specific three-dimensional structures. This compound is instrumental in this process, as the D-configuration and the protected side chain allow for controlled introduction of these constraints.

For instance, D-Dab can be used to create lactam-bridged peptides, which are effective mimics of helical structures. explorationpub.comexplorationpub.com The synthesis involves the selective removal of the ivDde group from the D-Dab side chain and an acidic protecting group from another residue (e.g., glutamic acid) in the peptide sequence. Subsequent intramolecular amide bond formation (lactamization) creates a covalent bridge that locks the peptide into a helical conformation. explorationpub.com This strategy has been employed to design peptides that mimic the α-helical domains of proteins involved in protein-protein interactions, such as the p21 peptide that inhibits the proliferating cell nuclear antigen (PCNA). explorationpub.comexplorationpub.com

The use of this compound provides precise control over the position and stereochemistry of the conformational constraint, which is crucial for achieving the desired topographical mimicry and biological activity. The stability of the ivDde group to the conditions used for Boc-group removal (typically trifluoroacetic acid, TFA) and Fmoc-group removal (piperidine) ensures that the side chain remains protected until the desired point in the synthesis.

Synthesis of Hybrid Peptide-Small Molecule Constructs (e.g., Boronic Acid Functionalized Peptides)

The orthogonal protection scheme of this compound is highly advantageous for the synthesis of hybrid constructs where a peptide is conjugated to a small molecule, such as a boronic acid. These hybrid molecules can combine the specificity of peptides with the unique chemical properties of the small molecule.

A key application is the creation of synthetic lectins, which are peptides designed to bind to carbohydrates. nih.gov Boronic acids are known to interact with diols, which are common structural motifs in sugars. By functionalizing a peptide with boronic acid moieties, researchers can create molecules that selectively recognize and bind to specific glycans on proteins or cell surfaces. nih.govnih.gov

The synthesis of such constructs using this compound involves the following steps:

Incorporation of this compound into the peptide sequence during solid-phase peptide synthesis (SPPS).

After completion of the peptide chain assembly, the ivDde protecting group on the D-Dab side chain is selectively removed using a dilute solution of hydrazine in DMF. nih.gov This step leaves the Boc-protected N-terminus and other side-chain protecting groups intact.

The newly exposed primary amine on the D-Dab side chain is then reacted with a boronic acid-containing molecule, often an aldehyde-functionalized phenylboronic acid, via reductive amination. nih.govnih.gov

This approach allows for the site-specific incorporation of boronic acid functionalities into a peptide scaffold, leading to the development of novel tools for studying carbohydrate-protein interactions and for potential therapeutic applications.

Table 1: Key Protecting Groups in the Synthesis of Functionalized Peptides

Protecting GroupAbbreviationChemical StructureCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBoc(CH₃)₃C-O-CO-Mild acid (e.g., TFA) ivDde, Fmoc
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2-10% Hydrazine in DMF nih.govBoc, Fmoc (under standard conditions)
9-FluorenylmethyloxycarbonylFmoc20% Piperidine in DMF Boc, ivDde

Creation of Peptide Architectures for Chemical Biology Probes

This compound is a critical reagent for the construction of sophisticated peptide-based probes for chemical biology research. Its orthogonal protecting groups enable the site-specific introduction of labels, tags, and other functionalities that are essential for studying biological processes.

Selective Labeling Strategies for Research Applications

The ability to selectively deprotect the side chain of the D-Dab residue allows for the attachment of a wide variety of labels, such as fluorophores, biotin (B1667282), or isotopically enriched tags. This is particularly useful for creating probes to study peptide-protein interactions, enzyme activity, and cellular localization.

For example, a fluorescently labeled peptide probe can be synthesized by incorporating this compound into the peptide sequence. After assembling the peptide chain, the ivDde group is removed with hydrazine, and the resulting free amine is reacted with a fluorescent dye that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester. This strategy ensures that the fluorescent label is attached only at the desired position, avoiding the potential for non-specific labeling that could interfere with the peptide's biological activity.

Incorporation of Bioorthogonal Handles for Further Derivatization

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The side chain of D-Dab, once deprotected, can be modified to introduce bioorthogonal functional groups, such as azides or alkynes. google.com These "handles" can then be used to attach other molecules through click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

This approach allows for a two-step labeling strategy. First, a peptide with a bioorthogonal handle is synthesized and introduced into a biological system. Then, a probe molecule (e.g., a fluorophore or an affinity tag) carrying the complementary bioorthogonal group is added, leading to a specific and covalent linkage. This strategy is particularly powerful for in vivo imaging and proteomics applications.

The synthesis of a peptide with a bioorthogonal handle would follow a similar path to other modifications:

Incorporate this compound into the peptide.

Selectively remove the ivDde group.

React the free amine with a reagent that introduces the desired bioorthogonal group, for example, an NHS ester of an azide- or alkyne-containing carboxylic acid.

Development of Combinatorial Peptide Libraries for Structure-Activity Relationship Studies

Combinatorial chemistry is a powerful tool for discovering new peptides with desired properties and for systematically studying structure-activity relationships (SAR). This compound plays a crucial role in the construction of diverse peptide libraries where specific positions are modified.

By using a split-and-pool synthesis strategy, large libraries of peptides can be generated where one or more positions are systematically varied. nih.gov The use of this compound allows for the introduction of a point of diversification within the peptide sequence. After the initial peptide library is synthesized, the ivDde group can be selectively removed from all the peptides in the library. The resulting free amines can then be reacted with a collection of different building blocks, creating a second layer of diversity.

This approach has been used to create libraries of synthetic lectins where the peptide backbone is randomized, and a boronic acid moiety is attached to the D-Dab side chain. nih.govnih.gov By screening these libraries against a target glycoprotein, researchers can identify peptides with high affinity and selectivity. The sequences of the "hit" peptides can then be determined to elucidate the SAR and guide the design of improved binders.

Table 2: Research Applications of this compound

Application AreaSpecific UseKey Advantage of this compound
Topographical Mimetics Creation of lactam-bridged helical peptides explorationpub.comexplorationpub.comPrecise control over the position and stereochemistry of the conformational constraint.
Hybrid Constructs Synthesis of boronic acid-functionalized peptides (synthetic lectins) nih.govnih.govOrthogonal protection allows for site-specific conjugation of the small molecule.
Chemical Biology Probes Site-specific attachment of fluorescent labels or biotin Selective deprotection of the side chain prevents non-specific labeling.
Bioorthogonal Chemistry Introduction of azide (B81097) or alkyne handles for click chemistry google.comEnables two-step labeling strategies for in vivo applications.
Combinatorial Libraries Generation of diverse peptide libraries for SAR studies nih.govAllows for a point of diversification within the peptide sequence.

Advanced Methodological Considerations and Challenges in Utilizing Boc D Dab Ivdde Oh

Optimization of Coupling Conditions for Boc-D-Dab(ivDde)-OH Incorporation

The choice of coupling reagent is paramount for achieving high efficiency in amide bond formation. bachem.com A variety of reagents are available, each with its own mechanism of action and suitability for different synthetic challenges. jpt.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They activate the carboxylic acid to facilitate nucleophilic attack by the amine. To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) offer high coupling efficiency with a reduced risk of racemization. jpt.comiris-biotech.de

Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.comjpt.com These are known for their high reactivity and are often the reagents of choice for difficult couplings, including those involving sterically hindered amino acids. bachem.com

The selection of a specific reagent often depends on the complexity of the peptide sequence and the potential for side reactions. For sterically hindered couplings, more reactive reagents like HATU may be necessary to ensure complete incorporation.

Table 1: Common Coupling Reagents for Peptide Synthesis

Reagent Class Examples Key Features
Carbodiimides DCC, DIC Widely used, cost-effective; often require additives like HOBt to suppress racemization. peptide.com
Phosphonium Salts BOP, PyBOP High coupling efficiency, low racemization risk. jpt.comiris-biotech.de
Uronium Salts HBTU, TBTU, HATU Highly reactive, suitable for difficult couplings. bachem.comjpt.com

To ensure the successful incorporation of each amino acid, it is crucial to monitor the completeness of the coupling reaction. peptide.com Incomplete coupling leads to the formation of deletion peptides, which can be difficult to separate from the desired product.

Kaiser Test: The Kaiser test is a widely used qualitative colorimetric assay for the detection of free primary amines on the solid support. peptide.comiris-biotech.de A positive result (intense blue color) indicates the presence of unreacted amines, signifying an incomplete coupling reaction. peptide.comsemanticscholar.org In such cases, a second coupling step is typically performed. peptide.com It is important to note that the Kaiser test is not reliable for secondary amines, such as the N-terminal proline. peptide.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be employed to monitor the progress of the coupling reaction in real-time. nih.gov This technique allows for the observation of the disappearance of the free amine vibrational bands and the appearance of the amide bond signal, providing a qualitative assessment of the reaction's completion. acs.orgresearchgate.netnih.govacs.org

Reagent Selection for Efficient Amide Bond Formation

Impact of D-Configuration on Peptide Structure and Synthetic Outcomes

The incorporation of D-amino acids, such as D-Dab, into a peptide sequence can have a profound impact on its three-dimensional structure and, consequently, its biological activity. nih.govrsc.org Unlike their L-counterparts, D-amino acids can induce significant changes in the peptide backbone conformation. rsc.org

Secondary Structure: The presence of a D-amino acid can disrupt or stabilize secondary structures like α-helices and β-sheets. nih.govfrontiersin.org For instance, a single D-amino acid can induce a β-turn, a crucial structural motif in many biologically active peptides. nih.gov

Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. frontiersin.org This increased stability is a significant advantage for the development of peptide-based therapeutics.

Receptor Binding: The altered conformation resulting from the D-amino acid can lead to changes in how the peptide interacts with its biological target, potentially enhancing or altering its binding affinity and specificity. frontiersin.org

Comparison of ivDde with Other Orthogonal Side-Chain Protecting Groups (e.g., Dde, Mtt, Alloc)

In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptides. biosynth.com Orthogonal protecting groups, which can be removed under specific conditions without affecting other protecting groups or the peptide-resin linkage, are essential tools for synthesizing branched, cyclic, or site-specifically modified peptides. iris-biotech.depeptide.com The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, used in this compound, is a side-chain amine protecting group that offers orthogonality to the commonly used Fmoc/tBu and Boc/Bzl strategies. biosynth.com Its utility is defined by its stability to the basic conditions used for Fmoc-removal and the acidic conditions used for Boc- and tBu-removal, with its own cleavage requiring a unique condition: hydrazinolysis. sigmaaldrich-jp.com A comparison with other prominent orthogonal protecting groups like Dde, Mtt, and Alloc reveals its distinct advantages and specific limitations.

The development of the ivDde group was a direct response to the shortcomings of its predecessor, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. peptide.com The primary advantages of ivDde lie in its superior stability and resistance to intramolecular migration.

Enhanced Stability : The Dde group is known to be only partially stable to the 20% piperidine (B6355638) in DMF solution routinely used for N-α-Fmoc deprotection. csic.es This can lead to the premature loss of the protecting group during the synthesis of long peptide sequences. iris-biotech.desigmaaldrich.com The ivDde group, featuring a more sterically hindered isovaleryl substituent, exhibits significantly greater stability under these basic conditions. researchgate.net This robustness ensures the integrity of the side-chain protection throughout the multiple cycles of Fmoc deprotection required for chain elongation. glpbio.com

Reduced Acyl Migration : A significant drawback of the Dde group is its tendency to migrate from one amine to another (a phenomenon known as "scrambling"), particularly from the ε-amino group of a lysine (B10760008) residue to a free α-amino group or another unprotected side chain. iris-biotech.deresearchgate.net This side reaction leads to a heterogeneous mixture of peptide products that is difficult to purify. researchgate.net The steric bulk of the ivDde group provides a considerable barrier to this intramolecular N→N' migration, ensuring that the protection remains on the intended amino acid side chain. wiley-vch.de This attribute is critical for maintaining the fidelity of the desired peptide sequence.

Despite its advantages, the ivDde group is not a universal solution, and its limitations necessitate careful consideration of the synthetic context. The primary challenge associated with ivDde is the difficulty of its removal.

The same steric hindrance that confers stability can make the ivDde group exceptionally robust and hard to cleave. iris-biotech.de This issue is particularly pronounced when the ivDde-protected residue is located near the C-terminus of the peptide or within a sequence prone to aggregation on the solid support. sigmaaldrich-jp.comiris-biotech.de While the standard deprotection condition is 2% hydrazine (B178648) in DMF, sluggish or incomplete removal may necessitate harsher conditions, such as increasing the hydrazine concentration to as high as 10%, which can risk side reactions.

This leads to context-specific preferences for other protecting groups:

Dde : For peptide sequences that are short or not prone to scrambling, the original Dde group may be preferred due to its easier and faster removal with 2% hydrazine. iris-biotech.desigmaaldrich.com

Mtt (4-Methyltrityl) : The Mtt group provides an entirely different orthogonal strategy. It is highly acid-labile and can be removed with a mild solution of 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de This makes it an excellent choice when orthogonality to both base-labile (Fmoc) and hydrazine-labile (ivDde) groups is required. However, its use is incompatible with highly acid-labile resins like 2-chlorotrityl chloride resin if the peptide is to remain attached during side-chain manipulation. iris-biotech.de

Alloc (Allyloxycarbonyl) : The Alloc group is cleaved under neutral conditions using a palladium(0) catalyst, offering another distinct orthogonal set. sigmaaldrich.com It is stable to both piperidine and TFA. sigmaaldrich.com This makes it valuable for complex syntheses. A potential complication is that the hydrazine used to remove ivDde can inadvertently reduce the Alloc group's allyl double bond; however, this side reaction can be suppressed by including allyl alcohol in the hydrazine deprotection cocktail. sigmaaldrich.com

The choice of a side-chain protecting group is therefore a strategic decision based on the peptide's sequence, the desired site of modification, the other protecting groups and resins employed in the synthesis, and the required deprotection conditions.

Protecting Group Abbreviation Typical Deprotection Conditions Stability Key Considerations
ivDde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl2-10% Hydrazine (N₂H₄) in DMF Stable to piperidine and TFA sigmaaldrich-jp.comHigh stability, reduced migration. iris-biotech.de Can be very difficult to remove, especially in aggregating sequences. sigmaaldrich-jp.comiris-biotech.de
Dde 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl2% Hydrazine (N₂H₄) in DMF peptide.comPartially unstable to piperidine; stable to TFA csic.esEasier to remove than ivDde but prone to premature loss and acyl migration ("scrambling"). iris-biotech.desigmaaldrich.com
Mtt 4-Methyltrityl1% Trifluoroacetic acid (TFA) in DCM iris-biotech.deStable to piperidine and hydrazine iris-biotech.desigmaaldrich.comHighly acid-labile, offering orthogonality to base and hydrazine-labile groups. Incompatible with highly acid-sensitive resins. iris-biotech.de
Alloc AllyloxycarbonylPalladium(0) catalyst, e.g., Pd(PPh₃)₄ sigmaaldrich.comStable to piperidine, TFA, and hydrazine (with scavenger) sigmaaldrich.comProvides a distinct orthogonal removal strategy. Hydrazine deprotection of other groups (like ivDde) requires a scavenger to protect the Alloc group. sigmaaldrich.com

Future Research Trajectories and Innovations Enabled by Boc D Dab Ivdde Oh

Integration with Advanced Automated Peptide Synthesis Platforms

The design of Boc-D-Dab(ivDde)-OH is highly compatible with modern automated solid-phase peptide synthesis (SPPS) platforms, which are central to the high-throughput production of peptide libraries and complex single peptide targets. nih.gov The Boc protecting group is suitable for synthesis strategies where it serves as the temporary N-terminal protection, cleaved at each cycle by moderate acids like trifluoroacetic acid (TFA). peptide.com Concurrently, the ivDde group remains stable under these acidic conditions, providing a key point of orthogonality. sigmaaldrich.comug.edu.pl

Automated synthesizers can be programmed to perform the sequential coupling of amino acids, including this compound, and the selective on-resin deprotection of the ivDde group. chemrxiv.org This programmability allows for the automated creation of branched or cyclic peptides, where the peptide chain can be extended or modified at the Dab side chain after the ivDde group is removed by a specific chemical treatment, typically a solution of hydrazine (B178648) in DMF. chemrxiv.org The use of such building blocks in automated systems accelerates the exploration of structure-activity relationships by enabling rapid variations in peptide architecture. nih.gov For instance, the synthesis of bicyclic peptide libraries, which possess superior properties for drug discovery, has been made more accessible through automated protocols that utilize orthogonally protected amino acids like Fmoc-Dab(ivDde)-OH, a close analog to the Boc-protected version. chemrxiv.orgresearchgate.net

Advancements in On-Resin Functionalization Methodologies for Peptide Diversification

The primary advantage of this compound lies in the orthogonal nature of its protecting groups, which is fundamental for on-resin functionalization. peptide.com While the main peptide backbone is assembled using a standard SPPS protocol, the ivDde-protected side chain of the Dab residue remains inert. sigmaaldrich.com After the full-length peptide is assembled, or at any desired intermediate stage, the ivDde group can be selectively cleaved on the solid support without affecting the acid-labile Boc group at the N-terminus or other acid-labile side-chain protecting groups. peptide.com

The standard condition for ivDde removal is a mild treatment with 2% hydrazine in N,N-dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich-jp.com This unmasks the gamma-amine of the Dab residue, which then becomes available for a wide array of chemical modifications. Researchers have exploited this to:

Introduce branching: A second peptide chain can be synthesized on the newly freed amine. sigmaaldrich.comsigmaaldrich-jp.com

Attach reporter molecules: Fluorescent dyes, biotin (B1667282) tags, or other probes can be coupled for use in diagnostics and biochemical assays. sigmaaldrich.compeptide.com

Form cyclic structures: The side-chain amine can be used as a handle for on-resin cyclization, creating constrained peptides with enhanced stability and receptor affinity. sigmaaldrich.comnih.gov

Incorporate non-peptidic moieties: Lipids, carbohydrates, or other chemical entities can be conjugated to the peptide to enhance its properties. peptide.com

The ivDde group is favored over its predecessor, Dde, due to its increased steric hindrance, which significantly reduces the risk of acyl group migration ("scrambling") during synthesis—a side reaction that can compromise the purity of the final product. sigmaaldrich.comiris-biotech.de

Exploration in Novel Peptide and Peptidomimetic Scaffolds for Research

The ability to introduce a specific point of modification via the Dab side chain has made this compound instrumental in the construction of novel and sophisticated molecular architectures. These scaffolds are crucial for exploring new frontiers in medicinal chemistry and materials science.

One prominent application is in the synthesis of bicyclic peptides . These structures offer superior conformational rigidity and target-binding affinity compared to their linear or monocyclic counterparts. In one approach, an amino acid like Fmoc-Dab(ivDde)-OH is incorporated into a peptide sequence. chemrxiv.orgresearchgate.net Following selective deprotection of the ivDde group, a linker molecule can be attached to the side-chain amine, which then reacts with another functional group on the peptide to form the second ring. chemrxiv.org This methodology has been successfully automated, facilitating the generation of libraries of bicyclic peptides for screening. chemrxiv.orgresearchgate.net

Another area of innovation is the development of peptidomimetics , where the peptide backbone or side chains are altered to improve stability, bioavailability, or efficacy. The functional handle provided by the deprotected Dab side chain allows for the introduction of non-natural elements that mimic secondary structures or engage in specific interactions with biological targets. For example, research on functionalized bis-peptides has utilized Fmoc-Dab(ivDde)-OH to create complex, oligomeric, diketopiperazine-based peptidomimetics designed to inhibit protein-protein interactions.

The table below summarizes the properties of different protecting groups for diamino acids like Dab, highlighting the unique position of the ivDde group.

Protecting GroupCleavage ConditionOrthogonal ToKey Features
Boc Mild Acid (e.g., TFA)Fmoc, ivDde, Z, AlocStandard for N-terminal protection in Boc-SPPS.
Fmoc Mild Base (e.g., Piperidine)Boc, tBu, TrtStandard for N-terminal protection in Fmoc-SPPS.
ivDde 2-10% Hydrazine in DMFBoc, Fmoc, tBu, TrtStable to both acid and base; sterically hindered to prevent migration. sigmaaldrich.comug.edu.pl
Mtt 1% TFA in DCMFmoc, Aloc, ivDdeVery acid-labile, allows for orthogonal deprotection under mildly acidic conditions. iris-biotech.de
Alloc Pd(0) catalystBoc, Fmoc, tBu, TrtCleaved under neutral conditions; incompatible with standard hydrazine deprotection of ivDde unless additives are used. sigmaaldrich.com

Methodological Developments for Enhanced Deprotection and Purification of Complex Peptides

While the ivDde group is a powerful tool, its removal can sometimes be challenging, necessitating methodological refinements, particularly for complex peptides. The deprotection rate can be sluggish, especially if the ivDde-containing residue is located near the C-terminus of the peptide or within a sequence prone to aggregation on the solid support. sigmaaldrich.comiris-biotech.de

To address incomplete deprotection, researchers have explored several strategies:

Increased Hydrazine Concentration: In difficult cases, the concentration of hydrazine in DMF has been increased to as high as 10%. sigmaaldrich.com

Extended Reaction Times or Repetitive Treatments: Multiple, short treatments with the hydrazine solution are often more effective than a single, long exposure. iris-biotech.de

Monitoring Deprotection: The cleavage of the ivDde group can be monitored by UV spectrophotometry, as the indazole by-product absorbs strongly around 290 nm. sigmaaldrich-jp.com This allows for real-time assessment of the reaction's completion.

Purification of the final, often complex, peptide product requires robust analytical and preparative techniques. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides containing this compound derived modifications. However, the increased complexity of branched or bicyclic structures can lead to challenges such as poor solubility or complex chromatograms with multiple, closely eluting peaks. Optimization of HPLC conditions, including the choice of solvent system, gradient, and column chemistry, is often necessary to achieve high purity.

Contribution to the Development of Advanced Chemical Biology Tools and Research Probes

This compound and its analogs are foundational to the creation of sophisticated chemical biology tools and probes designed to investigate biological systems. The ability to site-specifically introduce modifications onto a peptide scaffold is essential for developing probes with tailored functions.

Examples of such applications include:

Fluorescently Labeled Peptides: The selective deprotection of the ivDde group on a resin-bound peptide allows for the straightforward coupling of a fluorescent dye. sigmaaldrich.com These probes are invaluable for studying peptide localization in cells, receptor binding, and enzyme activity through techniques like fluorescence microscopy and flow cytometry. asm.orgmdpi.com

Polymyxin (B74138) Probes: In the development of novel polymyxin (an antibiotic class) analogs and probes, Fmoc-Dab(ivDde)-OH has been used to regioselectively introduce modifications. asm.orgmdpi.comnih.gov This allows for the synthesis of fluorescent polymyxin probes that retain antimicrobial activity and can be used to study the drug's mechanism of action and interaction with bacterial and mammalian cells. asm.orgmdpi.com

Quantum Dot Conjugates: Modular peptides containing Fmoc-Lys(ivDde)-OH have been synthesized and, after side-chain deprotection, conjugated to other molecules to create functional units for site-specific delivery of quantum dots into cells. rsc.org A similar strategy is directly applicable using a this compound building block.

The precision offered by this building block enables the rational design of probes where the modification does not interfere with the peptide's primary biological activity, a critical requirement for generating meaningful biological data.

Q & A

Q. How can I optimize the synthesis of Boc-D-Dab(ivDde)-OH for peptide chain assembly?

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Prioritize 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm the Boc and ivDde group positions. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Monitor purity via reverse-phase HPLC with UV detection at 220 nm. For stability studies, employ kinetic analysis under varying pH and temperature conditions .

Q. How do the Boc and ivDde groups influence orthogonal protection strategies in peptide synthesis?

  • Methodological Answer : The Boc group (acid-labile) and ivDde group (hydrazine-sensitive) enable sequential deprotection. Design experiments to test orthogonality by selectively removing one group while retaining the other. Compare with alternative protecting groups (e.g., Fmoc/Dde) to evaluate compatibility with resin-based solid-phase synthesis .

Advanced Research Questions

Q. How can I resolve contradictions in this compound stability data under different reaction conditions?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use LC-MS to identify degradation byproducts and quantify kinetic stability via Arrhenius plots. Cross-validate findings with independent analytical methods (e.g., FTIR for functional group integrity) and compare results with literature using systematic review frameworks like PRISMA .

Q. What mechanistic insights explain the selectivity of ivDde deprotection in the presence of other acid-sensitive groups?

  • Methodological Answer : Conduct computational modeling (e.g., DFT calculations) to study the electronic environment of the ivDde group. Perform competitive deprotection experiments with Boc/Fmoc-protected analogs and analyze outcomes via 19F^{19}\text{F} NMR (if applicable). Publish raw data in repositories like Zenodo for transparency .

Q. How can I design experiments to study the steric effects of this compound on peptide conformation?

  • Methodological Answer : Synthesize model peptides incorporating this compound and analyze secondary structures via circular dichroism (CD) or X-ray crystallography. Compare with control peptides lacking the ivDde group. Use molecular dynamics simulations to predict steric hindrance impacts .

Q. What strategies improve the reproducibility of this compound-based protocols across laboratories?

  • Methodological Answer : Document detailed synthetic procedures, including solvent batch information and equipment calibration data. Share datasets via platforms like Figshare with DOIs. Implement peer-review checklists (e.g., ARRIVE guidelines) for methodological rigor .

Q. How can I integrate this compound into green chemistry workflows without compromising yield?

  • Methodological Answer : Evaluate bio-based solvents (e.g., cyclopentyl methyl ether) or mechanochemical synthesis. Quantify environmental impact using metrics like E-factor or process mass intensity (PMI). Collaborate with computational chemists to optimize solvent selection via COSMO-RS simulations .

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